molecular formula C21H21NO4 B2771604 N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide CAS No. 878716-07-5

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide

Cat. No.: B2771604
CAS No.: 878716-07-5
M. Wt: 351.402
InChI Key: BBFKIDROGBDKOF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide is a chemical compound that belongs to the class of furan carboxamides. It is a synthetic compound that has been used in scientific research for various purposes.

Scientific Research Applications

Synthesis and Antimicrobial Activity

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide and its analogues have been synthesized and investigated for their antimicrobial activities. Studies on N-(4-bromophenyl)furan-2-carboxamide, a related compound, demonstrate significant anti-bacterial activities against various clinically isolated drug-resistant bacteria, including A. baumannii, K. pneumoniae, E. cloacae, and MRSA (A. Siddiqa et al., 2022).

Antiprotozoal Agents

Derivatives of furan-2-carboxamide have been explored as antiprotozoal agents. For example, compounds like 2-[5-(4-amidinophenyl)-furan-2-yl]-5,6,7,8-tetrahydro-imidazo[1,2-a]pyridine-6-carboxamidine have shown strong DNA affinities and impressive in vitro and in vivo activities against Trypanosoma and Plasmodium species (Mohamed A. Ismail et al., 2004).

Bio-Imaging Applications

Furan-2-carboxamide derivatives have been developed as fluorescence chemosensors, demonstrating potential in bio-imaging. These sensors can detect specific ions with high sensitivity and have been successfully applied in live cells and zebrafish larvae, indicating their utility in biological and environmental monitoring (P. Ravichandiran et al., 2020).

Applications in Solar Cells

In the field of renewable energy, furan-2-carboxamide derivatives have been used in dye-sensitized solar cells. Phenothiazine derivatives with furan as a conjugated linker, for instance, have shown an increased solar energy-to-electricity conversion efficiency, highlighting their potential in improving solar cell performance (Se Hun Kim et al., 2011).

Antioxidant and Antimicrobial Activity

Research has also been conducted on the antioxidant and antimicrobial activities of furan-2-carboxamide derivatives. Compounds like 3-nitro-N-(3-chloro-2-oxo-substituted-phenyl-azetidine-1-yl) naphtha[2,1-b]furan-2-carboxamides have been characterized for these activities, indicating their potential therapeutic applications (K. Devi et al., 2010).

Anti-Tobacco Mosaic Virus Activities

Furan-2-carboxylic acids, closely related to furan-2-carboxamide, have been isolated from plants like Nicotiana tabacum and shown to possess significant anti-tobacco mosaic virus activities. This finding suggests their potential in agricultural applications for protecting crops against viral infections (Yu-Ping Wu et al., 2018).

Bio-Based Materials

Furan-2-carboxamide derivatives have been explored in the synthesis of bio-based materials. For example, enzymatic polymerization of furan-2,5-dicarboxylic acid-based furanic-aliphatic polyamides offers a sustainable alternative to traditional polyphthalamides, with applications in high-performance materials (Yi Jiang et al., 2015).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-5-[(2-methylphenoxy)methyl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21NO4/c1-3-24-19-11-7-5-9-17(19)22-21(23)20-13-12-16(26-20)14-25-18-10-6-4-8-15(18)2/h4-13H,3,14H2,1-2H3,(H,22,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BBFKIDROGBDKOF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)C2=CC=C(O2)COC3=CC=CC=C3C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21NO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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